2,2-二甲基-1,3-二氧六环-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

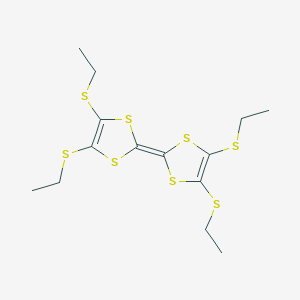

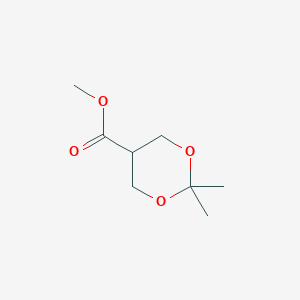

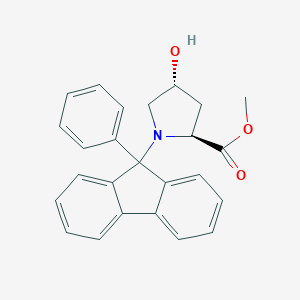

“Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” is a chemical compound with the molecular formula C8H14O4 . It is used as a chiral building block to make the key tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin .

Molecular Structure Analysis

The molecular structure of “Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” is characterized by a dioxane ring, which is a six-membered ring with two oxygen atoms . The exact structure can be represented by the InChI code: 1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” are not available, it’s known that similar compounds can undergo various reactions. For instance, “Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” can react with dimethyl methylphosphonate, BuLi, and phenylglyoxal to synthesize cyclopentenone derivatives .Physical And Chemical Properties Analysis

“Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” is a liquid at room temperature . It has a molecular weight of 188.22 . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 217.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .科学研究应用

Synthesis of Stereochemically Defined Glycerol Derivatives

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate: is utilized as a starting material for synthesizing stereochemically defined glycerol derivatives. For instance, it can be used to create (2R)-[1-2H2]-glycerol, which serves as a probe to study the stereochemistry of glycerol metabolism in Streptomyces cattleya . This application is crucial for understanding the metabolic pathways and enzymatic reactions involved in glycerol utilization.

Organic Synthesis Building Blocks

This compound is also valuable as a chiral building block in organic synthesis. It can be employed to construct key subunits for complex molecules, such as marine algal toxins . The ability to create enantiomerically pure compounds is essential for the development of pharmaceuticals and biologically active molecules.

Biofuel Additive Production

The derivative of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate , known as solketal, is produced using acid-functionalized activated carbon derived from corncob . Solketal is an oxygenated additive for biofuels, enhancing their properties and making them a more sustainable energy source.

Catalysis in Chemical Reactions

In the realm of catalysis, this compound’s derivatives are used to optimize reactions for producing valuable chemicals. For example, the production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane is enhanced by catalysts derived from this compound .

安全和危害

属性

IUPAC Name |

methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJDNLXOQRGUSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633411 |

Source

|

| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

CAS RN |

155818-14-7 |

Source

|

| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)

![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)

![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)